2-Methoxy-5-(trifluoromethyl)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

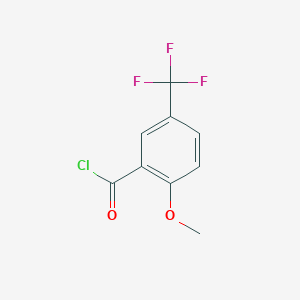

“2-Methoxy-5-(trifluoromethyl)benzoyl chloride” is a chemical compound with the empirical formula C9H6ClF3O . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(trifluoromethyl)benzoyl chloride” can be represented by the SMILES stringO=C(Cl)C1=CC(C(F)(F)F)=CC=C1C .

Scientific Research Applications

Green Chemistry and Catalysis

A study highlights the use of aromatic electrophilic substitution reactions, such as benzoylation, catalyzed by metal triflates in an ionic liquid. This method offers a green alternative to traditional reactions, showcasing efficient conversion and high regioselectivity under mild conditions (Ross & Xiao, 2002).

Polymer Science

Another research area explores the in situ end group modification of hyperbranched polyesters, demonstrating the versatility of acid chloride derivatives in modifying polymer properties. This work illustrates how different acid chlorides, including 2-Methoxy-5-(trifluoromethyl)benzoyl chloride, can be used to tailor the solubility and thermal properties of polymers (Kricheldorf, Bolender, & Wollheim, 1999).

Synthetic Organic Chemistry

The synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, as rigid analogues of tyramine and dopamine, employs benzoyl chloride derivatives in key steps. These compounds have potential implications in medicinal chemistry, showcasing the role of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride in synthesizing biologically relevant structures (Crooks & Rosenberg, 1979).

Materials Chemistry

Research into the incorporation of π-conjugated polymers into silica to form composites for electronic applications demonstrates the utility of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride in materials science. These composites have potential applications in optoelectronics and photonics, highlighting the compound's role in advanced materials synthesis (Kubo et al., 2005).

Analytical Chemistry

The development of 'green' methodologies for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid presents an environmentally friendly alternative to traditional methods. This research underscores the potential of 2-Methoxy-5-(trifluoromethyl)benzoyl chloride in analytical chemistry, providing efficient and selective derivatization of nucleosides and other compounds (Prasad et al., 2005).

Safety and Hazards

properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNOLZJRZSOMLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2848633.png)

![2-(4-methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)

![3-(6-fluoroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2848639.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2848650.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)